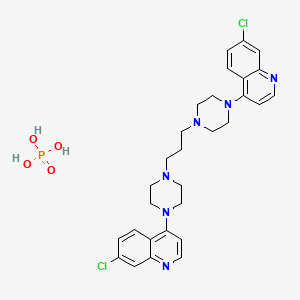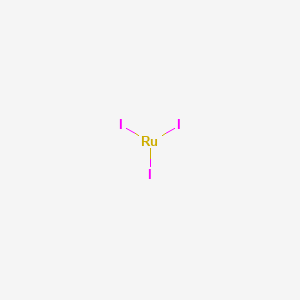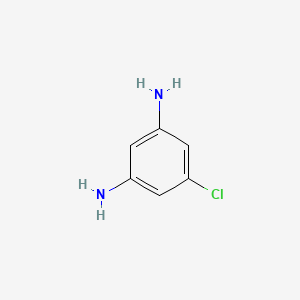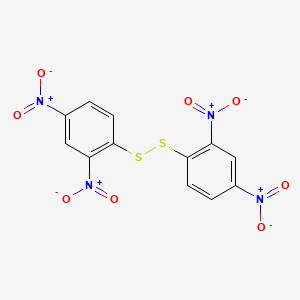
Iodononafluoro-t-butane
Vue d'ensemble
Description
Iodononafluoro-t-butane is a chemical compound with the formula C4F9I. It has a molecular weight of 345.9329 . The IUPAC Standard InChI for this compound is InChI=1S/C4F9I/c5-2(6,7)1(14,3(8,9)10)4(11,12)13 .
Molecular Structure Analysis
The molecular structure of Iodononafluoro-t-butane consists of four carbon atoms, nine fluorine atoms, and one iodine atom . The detailed 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The boiling point of Iodononafluoro-t-butane is 334 K .Applications De Recherche Scientifique
1. Aerobic Biodegradation of Chlorinated Solvents
A study by Tavanaie (2015) explored the aerobic cometabolic process in packed bed reactors (PBR) to treat groundwater contaminated by trichloroethylene (TCE) and 1,1,2,2-tetrachloroethane (TeCA). The research identified butane as the best growth substrate and developed a suspended-cell consortium capable of degrading TCE with a high degree of mineralization of organic chlorine (Tavanaie, 2015).
2. Oxidation of Butane to Maleic Anhydride
Ballarini et al. (2006) reviewed the oxidation of n-butane to maleic anhydride, a process commercialized since the 80s. Despite its long history, the yield optimization remains a challenge. This process exemplifies the contribution of various scientific disciplines, such as solid-state science and reactor technology, to enhance process performance (Ballarini et al., 2006).
3. Direct Oxidation of Hydrocarbons in Solid-Oxide Fuel Cells
Park, Vohs, and Gorte (2000) investigated the direct electrochemical oxidation of hydrocarbons, including butane, in solid-oxide fuel cells. This research demonstrated that solid-oxide fuel cells could operate on dry hydrocarbons without reforming, suggesting an alternative to hydrogen-based fuel-cell technologies (Park, Vohs, & Gorte, 2000).
4. Ionic Liquid Enhanced Alkylation of Iso-Butane and 1-Butene
Cui et al. (2013) researched the alkylation of iso-butane with 1-butene using triflic acid and protic ammonium-based ionic liquids. The study achieved high efficiency and selectivity for the alkylation reaction, surpassing results with commercial H2SO4 catalysts (Cui et al., 2013).
5. Hypervalent Iodine Chemistry and Fluoroalcohols
Dohi, Yamaoka, and Kita (2010) discussed the use of fluoroalcohols in hypervalent iodine chemistry, particularly for phenolic oxidations and the synthesis of diaryliodonium(III) salts. The fluoroalcohols were utilized as stabilizing solvents for cationic intermediates in these reactions (Dohi, Yamaoka, & Kita, 2010).
6. Gas Sensor Based on Acoustic Resonance
Febrina (2016) developed a gas sensor based on acoustic resonance for detecting butane concentrations. This research demonstrated that the acoustic resonator system could detect butane gas concentration changes with high accuracy and precision (Febrina, 2016).
7. Pyrolysis and Combustion of Butane
Li et al. (2018) conducted an experimental and kinetic modeling investigation on the pyrolysis and combustion of n-butane and i-butane at various pressures. The study provided insights into the effects of fuel structure and pressure on combustion chemistry (Li et al., 2018).
8. Organic Rankine Cycle and Butane
Galashov, Tsibulskiy, and Serova (2016) analyzed the properties of substances, including butane, used as working fluids in systems operating on the organic Rankine cycle. The study aimed to find substances with the best thermodynamic, thermal, and environmental properties (Galashov, Tsibulskiy, & Serova, 2016).
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9I/c5-2(6,7)1(14,3(8,9)10)4(11,12)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBZUXHNPONPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196230 | |
| Record name | Iodononafluoro-t-butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodononafluoro-t-butane | |
CAS RN |
4459-18-1 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4459-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodononafluoro-t-butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004459181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodononafluoro-t-butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(tert-butyl) iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

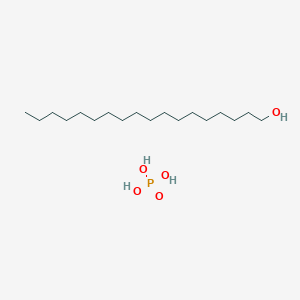

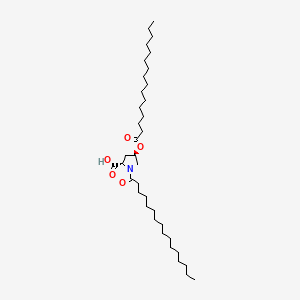
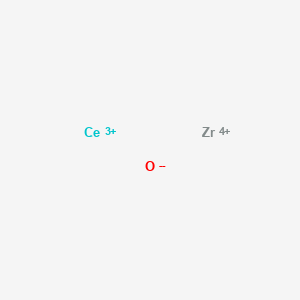
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
